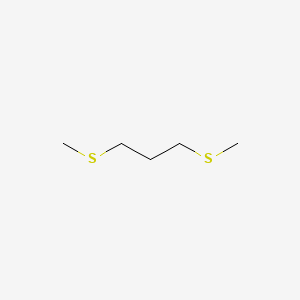

1,3-Bis(methylthio)propane

Description

BenchChem offers high-quality 1,3-Bis(methylthio)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methylthio)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZDZCFZPMIBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179659 | |

| Record name | Propane, 1,3-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24949-35-7 | |

| Record name | Propane, 1,3-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DITHIAHEPTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(methylthio)propane: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(methylthio)propane, also known as 2,6-Dithiaheptane, is a simple yet versatile organosulfur compound. While not a household name, this thioether plays a crucial role in modern organic synthesis, primarily as a key building block for the formation of 1,3-dithianes. These cyclic thioacetals are renowned for their application in "umpolung" or polarity reversal chemistry, a powerful strategy that unlocks synthetic pathways to complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-bis(methylthio)propane, with a particular focus on its application in the synthesis of medicinally relevant compounds.

Core Chemical Identity and Physicochemical Properties

1,3-Bis(methylthio)propane is a colorless to light yellow liquid with a characteristic sulfurous odor. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S₂ | |

| Molecular Weight | 136.28 g/mol | |

| CAS Number | 24949-35-7 | |

| IUPAC Name | 1,3-bis(methylsulfanyl)propane | |

| Synonyms | 2,6-Dithiaheptane | |

| Density | 1.011 g/cm³ at 25 °C | |

| Boiling Point | 88-90 °C at 12 mmHg | |

| Refractive Index | 1.519 at 20 °C |

Molecular Structure

The structure of 1,3-bis(methylthio)propane consists of a central three-carbon propane chain flanked by two methylthio (-SCH₃) groups. The flexibility of the propane backbone allows for various conformations in solution.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 1,3-bis(methylthio)propane is essential for reaction monitoring and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of 1,3-bis(methylthio)propane are relatively simple and consistent with its symmetric structure.

¹H NMR (CDCl₃):

-

δ ~2.55 ppm (t, 4H, J ≈ 7.2 Hz): The two equivalent methylene groups (CH₂) adjacent to the sulfur atoms appear as a triplet.

-

δ ~2.10 ppm (s, 6H): The two equivalent methyl groups (CH₃) appear as a sharp singlet.

-

δ ~1.85 ppm (quint, 2H, J ≈ 7.2 Hz): The central methylene group (CH₂) of the propane chain appears as a quintet due to coupling with the adjacent methylene protons.

¹³C NMR (CDCl₃):

-

δ ~34.5 ppm: Chemical shift of the two equivalent methylene carbons bonded to sulfur.

-

δ ~29.5 ppm: Chemical shift of the central methylene carbon.

-

δ ~15.5 ppm: Chemical shift of the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,3-bis(methylthio)propane reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 136. Key fragment ions arise from the cleavage of C-S and C-C bonds. Common fragments include the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and fragments corresponding to the propylthio moiety.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-bis(methylthio)propane is characterized by the following key absorption bands:

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

1450-1430 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

~1380 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.

-

~700-600 cm⁻¹: C-S stretching vibrations.

Synthesis of 1,3-Bis(methylthio)propane

The most common and straightforward synthesis of 1,3-bis(methylthio)propane involves the double S-alkylation of 1,3-propanedithiol.[1]

Detailed Experimental Protocol: Synthesis from 1,3-Propanedithiol

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

1,3-Propanedithiol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Methyl iodide (CH₃I) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Carefully add sodium hydride in portions to the stirred DMF.

-

Slowly add a solution of 1,3-propanedithiol in anhydrous DMF via the dropping funnel to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Slowly add methyl iodide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1,3-bis(methylthio)propane as a colorless liquid.

Causality behind Experimental Choices:

-

Anhydrous conditions and inert atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents the quenching of the base and side reactions.

-

Use of a strong base: A strong base like sodium hydride is required to fully deprotonate both thiol groups of 1,3-propanedithiol, forming the more nucleophilic dithiolate.

-

Controlled addition at low temperature: The reaction of sodium hydride with the dithiol and the subsequent alkylation with methyl iodide are exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent side reactions.

-

Aqueous workup: The workup procedure is designed to quench any unreacted base and remove the inorganic byproducts and the DMF solvent.

Reactivity and "Umpolung" Chemistry

The primary synthetic utility of 1,3-bis(methylthio)propane lies in its role as a precursor to 1,3-dithianes, which are key reagents in "umpolung" chemistry. This concept, pioneered by E.J. Corey and Dieter Seebach, involves the reversal of the normal polarity of a functional group.[2]

In a typical carbonyl compound, the carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane using 1,3-propanedithiol (often generated in situ or used directly), the C-2 proton of the dithiane becomes acidic (pKa ≈ 31).[2] Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion at this position, effectively transforming the original electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.

This nucleophilic dithiane anion can then react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) chloride or N-chlorosuccinimide (NCS), regenerates the carbonyl group, yielding a ketone.

Applications in Drug Development and Synthesis

The power of dithiane-based umpolung chemistry has been harnessed in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.

HIV Protease Inhibitors

The synthesis of several HIV protease inhibitors has utilized 1,3-dithiane chemistry to construct key stereocenters and carbon skeletons. For example, in the synthesis of Nelfinavir, a 1,3-dithiane anion was used as an acyl anion equivalent to react with a chiral amide, establishing a crucial carbon-carbon bond in the molecule's backbone.[3] Similarly, the principles of the Corey-Seebach reaction have been applied in synthetic approaches towards other protease inhibitors like Saquinavir and Tipranavir.[3][4]

Anticancer Agents: Epothilones

The epothilones are a class of potent anticancer agents that function as microtubule stabilizers. The total synthesis of these complex macrolides has been a significant challenge for synthetic chemists. Several successful syntheses have employed dithiane chemistry to introduce key fragments and build the carbon framework. For instance, in some synthetic routes to Epothilone A and B, a lithiated dithiane serves as a nucleophile to couple with an electrophilic fragment, demonstrating the utility of this methodology in constructing complex natural products with important therapeutic applications.[5]

Safety and Handling

1,3-Bis(methylthio)propane, like many organosulfur compounds, has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Bis(methylthio)propane is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of 1,3-dithianes. The ability of these dithianes to undergo umpolung reactivity through the Corey-Seebach reaction provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of complex molecules. Its application in the synthesis of important therapeutic agents, such as HIV protease inhibitors and anticancer drugs, underscores its significance in the field of drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore essential for researchers and scientists working at the forefront of organic and medicinal chemistry.

References

-

Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., ... & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]

-

NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]

-

Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2004(15), 2359-2389. [Link]

-

S. F. Martin, et al. (2008). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Google Patents. (n.d.). US20030199668A1 - Process for preparing a thiol compound.

-

ResearchGate. (n.d.). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Retrieved from [Link]

-

CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Retrieved from [Link]

-

PubMed. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Retrieved from [Link]

-

MDPI. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]

-

MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

-

CIB (CSIC). (n.d.). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis of Epothilone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Total Synthesis of Epothilones B and D: Stannane Equivalents for β-Keto Ester Dianions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

-

Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

-

YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]

- Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide.

-

Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

OpenStax. (n.d.). 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

-

University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6191321B1 - Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate.

-

Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]##

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(methylthio)propane, also known as 2,6-Dithiaheptane, is a simple yet versatile organosulfur compound. While not a household name, this thioether plays a crucial role in modern organic synthesis, primarily as a key building block for the formation of 1,3-dithianes. These cyclic thioacetals are renowned for their application in "umpolung" or polarity reversal chemistry, a powerful strategy that unlocks synthetic pathways to complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-bis(methylthio)propane, with a particular focus on its application in the synthesis of medicinally relevant compounds.

Core Chemical Identity and Physicochemical Properties

1,3-Bis(methylthio)propane is a colorless to light yellow liquid with a characteristic sulfurous odor. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S₂ | [6][7] |

| Molecular Weight | 136.28 g/mol | [6][7] |

| CAS Number | 24949-35-7 | [6][7] |

| IUPAC Name | 1,3-bis(methylsulfanyl)propane | [6][7] |

| Synonyms | 2,6-Dithiaheptane | [6][7] |

| Density | 1.011 g/cm³ at 25 °C | [8] |

| Boiling Point | 88-90 °C at 12 mmHg | [8] |

| Refractive Index | 1.519 at 20 °C | [8] |

Molecular Structure

The structure of 1,3-bis(methylthio)propane consists of a central three-carbon propane chain flanked by two methylthio (-SCH₃) groups. The flexibility of the propane backbone allows for various conformations in solution.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 1,3-bis(methylthio)propane is essential for reaction monitoring and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of 1,3-bis(methylthio)propane are relatively simple and consistent with its symmetric structure.

¹H NMR (CDCl₃):

-

δ ~2.55 ppm (t, 4H, J ≈ 7.2 Hz): The two equivalent methylene groups (CH₂) adjacent to the sulfur atoms appear as a triplet.[9]

-

δ ~2.10 ppm (s, 6H): The two equivalent methyl groups (CH₃) appear as a sharp singlet.[9]

-

δ ~1.85 ppm (quint, 2H, J ≈ 7.2 Hz): The central methylene group (CH₂) of the propane chain appears as a quintet due to coupling with the adjacent methylene protons.[9]

¹³C NMR (CDCl₃):

-

δ ~34.5 ppm: Chemical shift of the two equivalent methylene carbons bonded to sulfur.[10][11]

-

δ ~29.5 ppm: Chemical shift of the central methylene carbon.[10][11]

-

δ ~15.5 ppm: Chemical shift of the two equivalent methyl carbons.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,3-bis(methylthio)propane reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 136. Key fragment ions arise from the cleavage of C-S and C-C bonds. Common fragments include the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and fragments corresponding to the propylthio moiety.[12]

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-bis(methylthio)propane is characterized by the following key absorption bands:

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

1450-1430 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

~1380 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.

-

~700-600 cm⁻¹: C-S stretching vibrations.

Synthesis of 1,3-Bis(methylthio)propane

The most common and straightforward synthesis of 1,3-bis(methylthio)propane involves the double S-alkylation of 1,3-propanedithiol.[1]

Detailed Experimental Protocol: Synthesis from 1,3-Propanedithiol

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

1,3-Propanedithiol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Methyl iodide (CH₃I) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Carefully add sodium hydride in portions to the stirred DMF.

-

Slowly add a solution of 1,3-propanedithiol in anhydrous DMF via the dropping funnel to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Slowly add methyl iodide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1,3-bis(methylthio)propane as a colorless liquid.

Causality behind Experimental Choices:

-

Anhydrous conditions and inert atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents the quenching of the base and side reactions.

-

Use of a strong base: A strong base like sodium hydride is required to fully deprotonate both thiol groups of 1,3-propanedithiol, forming the more nucleophilic dithiolate.

-

Controlled addition at low temperature: The reaction of sodium hydride with the dithiol and the subsequent alkylation with methyl iodide are exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent side reactions.

-

Aqueous workup: The workup procedure is designed to quench any unreacted base and remove the inorganic byproducts and the DMF solvent.

Reactivity and "Umpolung" Chemistry

The primary synthetic utility of 1,3-bis(methylthio)propane lies in its role as a precursor to 1,3-dithianes, which are key reagents in "umpolung" chemistry. This concept, pioneered by E.J. Corey and Dieter Seebach, involves the reversal of the normal polarity of a functional group.[2]

In a typical carbonyl compound, the carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane using 1,3-propanedithiol (often generated in situ or used directly), the C-2 proton of the dithiane becomes acidic (pKa ≈ 31).[2] Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion at this position, effectively transforming the original electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.

This nucleophilic dithiane anion can then react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) chloride or N-chlorosuccinimide (NCS), regenerates the carbonyl group, yielding a ketone.

Applications in Drug Development and Synthesis

The power of dithiane-based umpolung chemistry has been harnessed in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.

HIV Protease Inhibitors

The synthesis of several HIV protease inhibitors has utilized 1,3-dithiane chemistry to construct key stereocenters and carbon skeletons. For example, in the synthesis of Nelfinavir, a 1,3-dithiane anion was used as an acyl anion equivalent to react with a chiral amide, establishing a crucial carbon-carbon bond in the molecule's backbone.[3] Similarly, the principles of the Corey-Seebach reaction have been applied in synthetic approaches towards other protease inhibitors like Saquinavir and Tipranavir.[3][4]

Anticancer Agents: Epothilones

The epothilones are a class of potent anticancer agents that function as microtubule stabilizers. The total synthesis of these complex macrolides has been a significant challenge for synthetic chemists. Several successful syntheses have employed dithiane chemistry to introduce key fragments and build the carbon framework. For instance, in some synthetic routes to Epothilone A and B, a lithiated dithiane serves as a nucleophile to couple with an electrophilic fragment, demonstrating the utility of this methodology in constructing complex natural products with important therapeutic applications.[5]

Safety and Handling

1,3-Bis(methylthio)propane, like many organosulfur compounds, has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Bis(methylthio)propane is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of 1,3-dithianes. The ability of these dithianes to undergo umpolung reactivity through the Corey-Seebach reaction provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of complex molecules. Its application in the synthesis of important therapeutic agents, such as HIV protease inhibitors and anticancer drugs, underscores its significance in the field of drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore essential for researchers and scientists working at the forefront of organic and medicinal chemistry.

References

-

Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., ... & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]

-

NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]

-

Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2004(15), 2359-2389. [Link]

-

S. F. Martin, et al. (2008). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Retrieved from

-

Google Patents. (n.d.). US20030199668A1 - Process for preparing a thiol compound. Retrieved from

-

ResearchGate. (n.d.). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]

-

CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

PubMed. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Retrieved from [Link]

-

MDPI. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]

-

MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]

-

CIB (CSIC). (n.d.). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis of Epothilone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Total Synthesis of Epothilones B and D: Stannane Equivalents for β-Keto Ester Dianions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

-

Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

-

YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]

-

Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide. Retrieved from

-

Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

OpenStax. (n.d.). 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

-

University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]

-

Google Patents. (n.d.). US6191321B1 - Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Retrieved from

-

Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR [m.chemicalbook.com]

- 5. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) IR Spectrum [chemicalbook.com]

- 6. 1,3-Bis-(methylthio)-2-methoxypropane [webbook.nist.gov]

- 7. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Propanedithiol | C3H8S2 | CID 8013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

1,3-Bis(methylthio)propane: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of 1,3-bis(methylthio)propane, a versatile organosulfur compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates its core properties, synthesis, and key applications, grounded in established chemical principles.

Introduction

1,3-Bis(methylthio)propane (CAS No. 24949-35-7) is a thioether characterized by a propane backbone flanked by two methylthio groups.[1] Its structure presents a unique combination of nucleophilicity at the sulfur atoms and a flexible three-carbon linker, rendering it a valuable synthon in various organic transformations. While structurally related to the widely used 1,3-propanedithiol, the methylated sulfur atoms in 1,3-bis(methylthio)propane alter its reactivity profile, making it a distinct and valuable tool in the synthetic chemist's arsenal. This guide will delve into the fundamental physical and chemical properties of this compound, outline reliable synthetic protocols, and explore its utility in modern organic chemistry, including its role as a precursor to important reagents and its application in the flavor and fragrance industry.

Physicochemical Properties

The physical and chemical characteristics of 1,3-bis(methylthio)propane are fundamental to its handling, reactivity, and application. A summary of its key physical data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 24949-35-7 | [1] |

| Molecular Formula | C₅H₁₂S₂ | [1] |

| Molecular Weight | 136.28 g/mol | [2] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Odor | Stench | [2] |

| Boiling Point | 88-90 °C at 12 mmHg | [2] |

| Density | 1.011 g/mL | [2] |

| Refractive Index (n²⁰/D) | 1.519 | [2] |

Synthesis of 1,3-Bis(methylthio)propane

The synthesis of 1,3-bis(methylthio)propane can be approached through well-established nucleophilic substitution reactions. The choice of starting materials is dictated by availability and desired reaction conditions. Two primary, reliable methods are outlined below. The causality behind these experimental choices lies in the fundamental principles of nucleophilicity and electrophilicity.

Method 1: Alkylation of 1,3-Propanedithiol

This method leverages the high nucleophilicity of the thiol groups in 1,3-propanedithiol, which readily attack an electrophilic methyl source. Methyl iodide is a classic and highly effective methylating agent for this purpose.[3] The presence of a non-nucleophilic base is crucial to deprotonate the thiols, thereby generating the more potent thiolate nucleophiles.

Caption: Synthesis of 1,3-Bis(methylthio)propane via Alkylation of 1,3-Propanedithiol.

Experimental Protocol:

-

To a stirred solution of 1,3-propanedithiol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (2.2 equivalents), such as sodium hydride, portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the dithiolate.

-

Cool the mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 1,3-bis(methylthio)propane.

Method 2: Reaction of 1,3-Dihalopropane with Sodium Thiomethoxide

An alternative and equally effective approach involves the reaction of a 1,3-dihalopropane, such as 1,3-dibromopropane, with a strong nucleophile like sodium thiomethoxide.[4] This is a classic Williamson ether synthesis adapted for thioethers.

Caption: Synthesis of 1,3-Bis(methylthio)propane from 1,3-Dibromopropane.

Experimental Protocol:

-

Prepare a solution of sodium thiomethoxide by carefully reacting sodium metal (2.2 equivalents) with methanethiol in an appropriate solvent like ethanol, or use commercially available sodium thiomethoxide.

-

To the solution of sodium thiomethoxide, add 1,3-dibromopropane (1 equivalent) dropwise at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography or gas chromatography.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by vacuum distillation.

Applications in Organic Synthesis and Industry

Precursor to Reagents for Carbonyl Protection

1,3-Bis(methylthio)propane serves as a valuable precursor to reagents used in the protection of carbonyl groups. While 1,3-propanedithiol is more commonly used directly for the formation of 1,3-dithianes, the principles are analogous. The formation of a dithiane from an aldehyde or ketone is a robust method to mask the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack at other sites of the molecule.

The causality for this application lies in the stability of the dithiane ring and its inertness to a wide range of reagents such as hydrides, organometallics, and certain oxidizing agents. The protection can be reversed under specific conditions, typically using mercury(II) salts or other oxidative methods, to regenerate the carbonyl group.

Flavor and Fragrance Industry

Organosulfur compounds are well-known for their potent and often characteristic aromas. 1,3-Bis(methylthio)propane and related compounds have found application as flavoring agents in the food industry.[5] Their sensory profiles can range from savory and meaty to fruity and citrus-like, depending on the concentration and the food matrix. The presence of sulfur atoms contributes significantly to the complexity and potency of the aroma.

Spectroscopic Characterization

The identity and purity of 1,3-bis(methylthio)propane are confirmed through standard spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 1,3-bis(methylthio)propane would be expected to show a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of methylthio (-SCH₃) and methyl (-CH₃) groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-S stretching absorptions, which are typically weaker and appear in the fingerprint region (around 600-800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals: a singlet for the six protons of the two methyl groups, a triplet for the four protons of the two methylene groups adjacent to the sulfur atoms, and a quintet for the two protons of the central methylene group.

-

¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the three unique carbon environments: the methyl carbons, the methylene carbons adjacent to the sulfur atoms, and the central methylene carbon.

-

As an illustrative example, the related compound 1,3-bis(methylthio)-2-methoxypropane exhibits characteristic signals in its ¹H NMR, IR, and mass spectra that are used for its identification.[7][8][9]

Safety and Handling

1,3-Bis(methylthio)propane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It is characterized by a strong, unpleasant odor (stench).[2]

Conclusion

1,3-Bis(methylthio)propane is a valuable organosulfur compound with straightforward and reliable synthetic routes. Its utility as a precursor in the formation of protecting groups and its application in the flavor industry underscore its importance in both academic research and industrial settings. A thorough understanding of its physical properties, synthesis, and safe handling is essential for its effective application.

References

-

NIST. 1,3-Bis-(methylthio)-2-methoxypropane. [Link]

-

NIST. Propane, 1,3-bis(methylthio)-. [Link]

-

NIST. 1,3-Bis-(methylthio)-2-methoxypropane. [Link]

-

NIST. Propane, 1,3-bis(methylthio)-. [Link]

-

Wikipedia. Propane-1,3-dithiol. [Link]

-

NIST. Propane, 1,3-bis(methylthio)-. [Link]

- Google Patents. US20030199668A1 - Process for preparing a thiol compound.

-

PubChem. 1,3-Bis(phenylthio)propane. [Link]

-

FooDB. Showing Compound 1-(Methylthio)propane (FDB020354). [Link]

-

CAS Common Chemistry. 2-Methoxy-1,3-bis(methylthio)propane. [Link]

- Google Patents.

-

Pearson. Alkylation of the following compound with methyl iodide under two.... [Link]

-

Homework.Study.com. Cyclopropane was first prepared by the reaction of 1,3-dibromopropane with sodium. Formulate the.... [Link]

-

Wikipedia. 1,3-Dibromopropane. [Link]

-

Perfumer & Flavorist. Synthesis and Aroma Properties of Bis 1,1 and 2,2 (Methylthio) Alkanes. [Link]

Sources

- 1. Propane, 1,3-bis(methylthio)- [webbook.nist.gov]

- 2. 1,3-Bis(methylthio)propane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Propane, 1,3-bis(methylthio)- [webbook.nist.gov]

- 7. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR [m.chemicalbook.com]

- 8. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) IR Spectrum [m.chemicalbook.com]

- 9. 1,3-Bis-(methylthio)-2-methoxypropane [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Bis(methylthio)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Bis(methylthio)propane, a molecule of interest in various chemical and pharmaceutical research fields. As a Senior Application Scientist, the following sections will not only present the core spectroscopic data (NMR, IR, MS) but also delve into the rationale behind the data acquisition and interpretation, ensuring a thorough understanding for researchers and drug development professionals.

Introduction

1,3-Bis(methylthio)propane (C₅H₁₂S₂) is a sulfur-containing organic compound with a propane backbone flanked by two methylthio groups.[1] The structural elucidation and confirmation of such molecules are paramount in drug discovery and development, where precise molecular architecture dictates biological activity and safety. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint of the compound. This guide will walk through the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-Bis(methylthio)propane, providing expert insights into what this data reveals about the molecule's structure and behavior.

Molecular Structure and Isomeric Context

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Structure of 1,3-Bis(methylthio)propane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), which is chemically inert and provides a lock signal for the spectrometer. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). For ¹³C NMR, spectra are generally recorded with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 1,3-Bis(methylthio)propane is characterized by three distinct signals, reflecting the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.10 | Singlet | 6H | 2 x -S-CH₃ |

| 2.55 | Triplet | 4H | 2 x -S-CH₂ - |

| 1.85 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Interpretation of the ¹H NMR Spectrum

-

δ 2.10 (s, 6H): The singlet integrating to six protons is characteristic of the two equivalent methyl groups attached to the sulfur atoms. The singlet nature indicates no adjacent protons to couple with. Its chemical shift is downfield from a typical alkane methyl group due to the deshielding effect of the electronegative sulfur atom.

-

δ 2.55 (t, 4H): This triplet, integrating to four protons, corresponds to the two equivalent methylene groups directly attached to the sulfur atoms. The triplet multiplicity arises from the coupling with the two protons on the central carbon of the propane chain (n+1 rule, 2+1=3). The downfield shift is again attributed to the proximity of the sulfur atoms.

-

δ 1.85 (quintet, 2H): The upfield quintet, integrating to two protons, is assigned to the central methylene group of the propane backbone. It is coupled to the four protons of the two adjacent methylene groups, resulting in a quintet (n+1 rule, 4+1=5). This signal is the most shielded as it is furthest from the electron-withdrawing sulfur atoms.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 15.5 | 2 x -S-C H₃ |

| 33.0 | 2 x -S-C H₂- |

| 30.0 | -CH₂-C H₂-CH₂- |

Interpretation of the ¹³C NMR Spectrum

-

δ 15.5: This upfield signal is assigned to the two equivalent methyl carbons.

-

δ 33.0: The signal at 33.0 ppm corresponds to the two equivalent methylene carbons directly bonded to the sulfur atoms. The electronegativity of sulfur causes a downfield shift compared to a standard alkane methylene carbon.

-

δ 30.0: The signal for the central methylene carbon of the propane chain appears at 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Methodology: Acquiring an FT-IR Spectrum

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on a crystal (e.g., diamond or zinc selenide). The instrument scans a range of infrared frequencies, and the resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2915-2960 | Strong | C-H stretch (alkane) |

| 1430-1470 | Medium | C-H bend (alkane) |

| 600-800 | Medium-Weak | C-S stretch |

Interpretation of the IR Spectrum

The IR spectrum of 1,3-Bis(methylthio)propane is relatively simple, consistent with its alkane-like structure containing C-S bonds.

-

2915-2960 cm⁻¹: The strong absorption bands in this region are characteristic of the C-H stretching vibrations of the methyl and methylene groups.

-

1430-1470 cm⁻¹: These medium intensity bands correspond to the C-H bending (scissoring and rocking) vibrations of the alkane backbone.

-

600-800 cm⁻¹: The absorptions in this region are indicative of the C-S stretching vibrations. These bands are often weak to medium in intensity and can be found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions. These ions are then separated by their mass-to-charge ratio and detected.

Mass Spectrum Data

The mass spectrum of 1,3-Bis(methylthio)propane exhibits a clear molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 136 | 40 | [M]⁺• (Molecular Ion) |

| 89 | 100 | [M - SCH₃]⁺ |

| 75 | 30 | [CH₂(SCH₃)]⁺ |

| 61 | 80 | [CH₃SCH₂]⁺ |

| 47 | 50 | [CH₃S]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathways

The mass spectrum provides a fingerprint of the molecule's fragmentation under electron ionization.

Sources

Synthesis and preparation of 1,3-Bis(methylthio)propane

An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Bis(methylthio)propane

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 1,3-Bis(methylthio)propane

1,3-Bis(methylthio)propane, also known as 2,6-Dithiaheptane[1][2], is a sulfur-containing organic compound that, while not a household name, serves as a valuable building block and reagent in advanced organic synthesis. Its structural motif, featuring two thioether linkages separated by a flexible propane backbone, makes it a key intermediate in the construction of more complex molecules, particularly in the fields of materials science and medicinal chemistry. The thioether groups can be involved in metal coordination, further functionalization through oxidation to sulfoxides or sulfones, or can influence the conformational properties of a larger molecular assembly. This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties of the target compound is critical for its successful synthesis, purification, and handling. The key data for 1,3-Bis(methylthio)propane are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24949-35-7 | [1][2][3] |

| Molecular Formula | C₅H₁₂S₂ | [1][2][3] |

| Molecular Weight | 136.28 g/mol | [1][3] |

| Appearance | Colorless Liquid | - |

| Odor | Stench | [3] |

| Density | 1.011 g/cm³ | [3] |

| Boiling Point | 88-90°C at 12 mmHg | [3] |

| Refractive Index (n_D) | 1.519 | [3] |

| Flash Point | >100°C (212°F) | [3] |

Safety & Handling: 1,3-Bis(methylthio)propane and its precursors, particularly 1,3-propanedithiol, possess a strong, unpleasant odor.[4][5] All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Spills or residual odors can be neutralized with a bleach solution.[4][5]

Core Synthetic Methodologies

The preparation of 1,3-Bis(methylthio)propane is most reliably achieved via nucleophilic substitution reactions. The two most prevalent and logical strategies involve either the S-alkylation of a dithiol or the reaction of a dihaloalkane with a sulfur nucleophile.

Method 1: S-Alkylation of 1,3-Propanedithiol (Preferred Route)

This is the most direct and widely employed method. The strategy hinges on the deprotonation of the acidic thiol groups of 1,3-propanedithiol to form a potent dithiolate nucleophile, which then undergoes a double S_N2 reaction with a methylating agent.

Causality and Mechanistic Insight

The thiol protons of 1,3-propanedithiol (pKa ≈ 10.7) are sufficiently acidic to be removed by a moderately strong base, such as sodium hydroxide or an alkoxide. The resulting thiolate anion (RS⁻) is a significantly stronger nucleophile than the parent thiol (RSH), a crucial factor for driving the subsequent alkylation reaction efficiently.[6] The choice of a methylating agent is typically a reactive methyl halide (e.g., methyl iodide) or dimethyl sulfate. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.

Visualizing the Workflow: S-Alkylation of 1,3-Propanedithiol

Caption: Workflow for the synthesis of 1,3-Bis(methylthio)propane via S-alkylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents & Equipment:

-

1,3-Propanedithiol (10.82 g, 0.1 mol)

-

Sodium Hydroxide (8.8 g, 0.22 mol)

-

Methyl Iodide (29.8 g, 0.21 mol)

-

Ethanol (200 mL)

-

Water (50 mL)

-

Diethyl ether (for extraction)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a gentle flow of nitrogen to prevent oxidation of the thiol.

-

Base Solution: In the flask, dissolve sodium hydroxide in a mixture of 200 mL of ethanol and 50 mL of water with stirring. The dissolution is exothermic; allow the solution to cool to room temperature.

-

Thiol Addition: Add 1,3-propanedithiol to the basic solution dropwise via the dropping funnel over 15 minutes. A white precipitate of the sodium salt may form. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the dithiolate. This step is critical as it generates the active nucleophile required for the subsequent reaction.[6]

-

Alkylation: Cool the reaction mixture in an ice-water bath. Add methyl iodide dropwise from the dropping funnel at a rate that maintains the internal temperature below 20°C. Controlling the temperature is key to minimizing side reactions and ensuring a selective S_N2 pathway. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Workup & Extraction: Pour the reaction mixture into 500 mL of water and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the organic extracts.

-

Washing & Drying: Wash the combined organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 88-90°C at a pressure of 12 mmHg.[3] The expected yield is typically in the range of 80-90%.

Method 2: Reaction of 1,3-Dihalopropane with Sodium Thiomethoxide

An alternative approach involves reacting a suitable 1,3-dihalopropane with a methylthiolate salt. This method is also based on the S_N2 reaction but starts with the electrophilic carbon backbone.

Causality and Mechanistic Insight

In this pathway, sodium thiomethoxide (NaSMe) acts as the sulfur nucleophile. It is typically prepared in situ or used as a commercially available solution. The choice of dihalopropane is important; reactivity follows the order I > Br > Cl, consistent with leaving group ability in S_N2 reactions. 1,3-Diiodopropane or 1,3-dibromopropane are therefore the preferred substrates.[7] The reaction involves two sequential nucleophilic substitution steps to displace both halide ions.

Visualizing the Mechanism: Dihalopropane Route

Caption: Sequential S_N2 mechanism for the synthesis from 1,3-dihalopropane.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,3-Bis(methylthio)propane.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

-

A singlet for the six protons of the two equivalent methyl groups (CH₃-S).

-

A triplet for the four protons of the two equivalent methylene groups adjacent to the sulfur atoms (S-CH₂-C).

-

A multiplet (quintet) for the two protons of the central methylene group (C-CH₂-C).

-

-

¹³C NMR: The carbon NMR spectrum should display three signals, one for each chemically distinct carbon atom (CH₃, S-CH₂, central CH₂).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.28 g/mol ).[2][8] Key fragmentation patterns can also be observed, providing further structural evidence.

Conclusion

The synthesis of 1,3-Bis(methylthio)propane is a straightforward process that can be reliably accomplished in high yield, primarily through the S-alkylation of 1,3-propanedithiol. This method is robust, scalable, and relies on fundamental, well-understood reaction mechanisms. Careful attention to inert atmosphere techniques and temperature control are paramount for achieving optimal results and ensuring safety. The alternative route using a 1,3-dihalopropane offers flexibility but requires careful selection of the starting halide. Proper purification by vacuum distillation and confirmation of structure by standard spectroscopic methods will ensure the final product is suitable for its intended downstream applications in research and development.

References

-

Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,3-bis(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 1,3-Propanedithiol: A Deep Dive into its Reactivity and Uses. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1,3-bis(methylthio)- (CAS 24949-35-7). Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,3-bis(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US20030199668A1 - Process for preparing a thiol compound.

-

NIST. (n.d.). Propane, 1,3-bis(methylthio)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Bis(methylthio)propane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1-(Methylthio)propane (FDB020354). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Methoxy-1,3-bis(methylthio)propane. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

-

ChemEurope.com. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]

-

ResearchGate. (2014). Solvent-Free Alkylation of 1,3-Dicarbonyl Compounds with Benzylic, Propargylic and Allylic Alcohols Catalyzed by La(NO3)3·6H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]

- Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.

-

Doc Brown's Chemistry. (n.d.). Propane H-1 proton NMR spectrum. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-CYANOETHANETHIOL. Retrieved from [Link]

- Google Patents. (n.d.). US6770735B2 - Process for preparing a thiol compound.

-

Semantic Scholar. (2010). Reactions of 1,3-dihalopropan-2-ones with sodium quinoline-8-thiolate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,3-bis(méthylthio)propane, 97 %, Thermo Scientific Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reaction of 1,3-propanediol with thiophosgene forming sixmembered.... Retrieved from [Link]

-

Lupine Publishers. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Propane, 1,3-bis(methylthio)- [webbook.nist.gov]

- 3. 1,3-Bis(methylthio)propane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 5. 1,3-Propanedithiol [chemeurope.com]

- 6. nbinno.com [nbinno.com]

- 7. [Solved] 1,3-diiodopropane on reaction with sodium in ether gives - Organ.. [askfilo.com]

- 8. Propane, 1,3-bis(methylthio)- [webbook.nist.gov]

A Technical Guide to 1,3-Bis(methylthio)propane: Commercial Availability, Applications, and Protocols for the Research Scientist

Introduction: Unveiling the Utility of a Versatile Thioacetal Precursor

In the landscape of modern organic synthesis and drug discovery, the strategic manipulation of functional groups is paramount. Among the diverse toolkit available to the discerning chemist, thioacetals hold a significant position as robust protecting groups for carbonyl compounds and as precursors for nucleophilic acyl anion equivalents through the principle of umpolung, or reactivity inversion. This guide provides an in-depth technical overview of 1,3-Bis(methylthio)propane, a key acyclic thioacetal reagent. While its cyclic counterpart, 1,3-dithiane, has been extensively reviewed, the unique properties and applications of 1,3-Bis(methylthio)propane merit a focused discussion for researchers, scientists, and drug development professionals. This document will delve into its commercial availability, key physicochemical properties, and, most critically, its practical applications in synthesis, supported by established protocols and mechanistic insights.

Commercial Availability and Supplier Landscape

1,3-Bis(methylthio)propane, identified by the CAS number 24949-35-7, is a commercially accessible reagent, ensuring its ready availability for research and development purposes.[1][2][3][4] Several major chemical suppliers offer this compound, typically with a purity of 97% or higher.

| Supplier | Product Name | Purity | CAS Number |

| Thermo Scientific Alfa Aesar | 1,3-Bis(methylthio)propane, 97% | 97% | 24949-35-7 |

| Santa Cruz Biotechnology | 1,3-Bis(methylthio)propane | ≥97% | 24949-35-7 |

| BLD Pharm | 1,3-Bis(methylthio)propane | --- | 24949-35-7 |

| Anax Laboratories | 1,3-bis(methylthio)propane | --- | 24949-35-7 |

| ChemicalBook | 1,3-BIS(METHYLTHIO)PROPANE | --- | 24949-35-7 |

Note: Purity levels and availability may vary. It is recommended to consult the respective supplier's documentation for the most current information.

Physicochemical Properties: A Snapshot for the Synthetic Chemist

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key properties of 1,3-Bis(methylthio)propane.

| Property | Value | Reference |

| Molecular Formula | C5H12S2 | [1][5] |

| Molecular Weight | 136.28 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Stench | [5] |

| Boiling Point | 88-90 °C at 12 mmHg | [5] |

| Density | 1.011 g/cm³ | [5] |

| Refractive Index | 1.519 | [5] |

| Flash Point | >100 °C (212 °F) | [5] |

| Solubility | Insoluble in water, soluble in organic solvents |

Core Applications in Organic Synthesis: Protection and Reactivity Inversion

The utility of 1,3-Bis(methylthio)propane in organic synthesis primarily revolves around two key functions: the protection of carbonyl groups and as a precursor to acyl anion equivalents.

Carbonyl Protection: A Robust Shield for Aldehydes and Ketones

The formation of a dithioacetal from a carbonyl compound and 1,3-Bis(methylthio)propane provides a stable protecting group that is resistant to a wide range of nucleophilic and basic conditions, as well as some acidic conditions under which cyclic acetals might be labile. The reaction proceeds via acid catalysis, typically using a Lewis acid or a protic acid.

Sources

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(methylthio)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1,3-Bis(methylthio)propane (CAS No. 24949-35-7). As a Senior Application Scientist, the following content is synthesized from available safety data, analogous chemical properties, and established best practices for laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in your research endeavors.

Understanding the Compound: Physicochemical Properties and Inherent Characteristics

A thorough understanding of a chemical's properties is the foundation of its safe handling. While 1,3-Bis(methylthio)propane is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, a lack of comprehensive toxicological data necessitates a cautious approach based on its known characteristics and the properties of similar organosulfur compounds.[1]

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 24949-35-7 | NIST |

| Molecular Formula | C₅H₁₂S₂ | NIST |

| Molecular Weight | 136.28 g/mol | Fisher Scientific[1] |

| Appearance | Liquid | Fisher Scientific[1] |

| Odor | Stench | Fisher Scientific[1] |

| Density | 1.011 g/cm³ | Thermo Scientific |

| Boiling Point | 91 - 93 °C / 195.8 - 199.4 °F | Fisher Scientific[1] |

| Flash Point | No information available | Fisher Scientific[1] |

| Water Solubility | No information available | Fisher Scientific[1] |

The most notable characteristic of 1,3-Bis(methylthio)propane, and many organosulfur compounds, is its powerful and unpleasant odor.[1][2] This serves as an immediate, albeit unwelcome, indicator of its presence in the ambient air, signaling a potential breach of containment.

Hazard Assessment: Navigating the "Data Gap" with Scientific Prudence

A critical aspect of working with 1,3-Bis(methylthio)propane is the limited availability of specific toxicological data. The Safety Data Sheet from Fisher Scientific indicates "No known effect based on information supplied" for inhalation, ingestion, and skin contact, and "No data available" for skin corrosion/irritation and sensitization.[1] This absence of data does not equate to an absence of risk. In such cases, a precautionary principle is the most responsible scientific approach. We must infer potential hazards based on the known toxicology of analogous compounds, specifically other thioethers and organosulfur molecules.

For instance, the isomeric compound 2,2-Bis(methylthio)propane is classified as a highly flammable liquid that causes serious eye irritation and is toxic to aquatic life.[3][4] While these specific hazards cannot be directly attributed to the 1,3-isomer without testing, they highlight the potential for adverse effects within this chemical family. Thioethers, as a class, can be skin and eye irritants, and some have been shown to have toxic effects.[5]